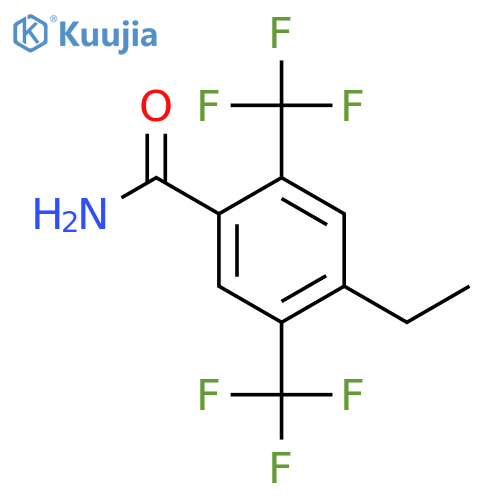

Cas no 1805403-35-3 (2,5-Bis(trifluoromethyl)-4-ethylbenzamide)

2,5-Bis(trifluoromethyl)-4-ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(trifluoromethyl)-4-ethylbenzamide

-

- インチ: 1S/C11H9F6NO/c1-2-5-3-8(11(15,16)17)6(9(18)19)4-7(5)10(12,13)14/h3-4H,2H2,1H3,(H2,18,19)

- InChIKey: PUQVYPSYXNAAKB-UHFFFAOYSA-N

- SMILES: FC(C1C=C(C(N)=O)C(C(F)(F)F)=CC=1CC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 337

- XLogP3: 3.4

- トポロジー分子極性表面積: 43.1

2,5-Bis(trifluoromethyl)-4-ethylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000250-1g |

2,5-Bis(trifluoromethyl)-4-ethylbenzamide |

1805403-35-3 | 97% | 1g |

1,534.70 USD | 2021-07-06 |

2,5-Bis(trifluoromethyl)-4-ethylbenzamide 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

3. Book reviews

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

2,5-Bis(trifluoromethyl)-4-ethylbenzamideに関する追加情報

Introduction to 2,5-Bis(trifluoromethyl)-4-ethylbenzamide (CAS No. 1805403-35-3)

2,5-Bis(trifluoromethyl)-4-ethylbenzamide (CAS No. 1805403-35-3) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a benzene ring substituted with two trifluoromethyl groups at the 2 and 5 positions and an ethyl group at the 4 position, with an amide functional group attached to the benzene ring. The combination of these substituents imparts distinct physical and chemical properties to the molecule, making it a subject of interest for both academic research and industrial applications.

The trifluoromethyl groups are known for their strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The presence of these groups can also enhance the lipophilicity of the compound, making it more suitable for certain biological applications. The ethyl group, on the other hand, provides additional steric bulk and can affect the conformational flexibility of the molecule. The amide functional group is a key feature that contributes to the compound's ability to form hydrogen bonds, which is crucial for its interactions with biological targets.

Recent studies have explored the potential of 2,5-Bis(trifluoromethyl)-4-ethylbenzamide in various contexts. One notable area of research is its use as a building block in the synthesis of more complex molecules. The compound's robust structure and functional groups make it an excellent starting material for derivatization reactions, allowing chemists to introduce additional functionalities or modify existing ones. This versatility has led to its application in the development of new pharmaceuticals, particularly in the design of small-molecule inhibitors and modulators.

In the field of medicinal chemistry, 2,5-Bis(trifluoromethyl)-4-ethylbenzamide has been investigated for its potential as a lead compound in drug discovery. Its unique combination of substituents has been shown to confer favorable pharmacological properties, such as enhanced potency and selectivity. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against specific enzymes involved in disease pathways, suggesting its potential as a therapeutic agent.

Another area where 2,5-Bis(trifluoromethyl)-4-ethylbenzamide has shown promise is in materials science. The compound's thermal stability and chemical resistance make it suitable for use in the synthesis of advanced materials, such as polymers and coatings. Researchers have explored its incorporation into polymer matrices to enhance their mechanical properties and durability. Additionally, the compound's ability to form stable complexes with metal ions has led to its use in the development of coordination polymers with unique structural and functional characteristics.

The synthesis of 2,5-Bis(trifluoromethyl)-4-ethylbenzamide typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by amidation steps. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its broader application in research and industry.

In terms of safety and handling, 2,5-Bis(trifluoromethyl)-4-ethylbenzamide should be managed with standard laboratory precautions due to its chemical reactivity and potential health effects. It is important to handle the compound in well-ventilated areas and use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Storage should be in tightly sealed containers away from incompatible substances.

Overall, 2,5-Bis(trifluoromethyl)-4-ethylbenzamide (CAS No. 1805403-35-3) represents a versatile and promising compound with a wide range of potential applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in both academic and industrial settings. As new studies continue to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and materials science.

1805403-35-3 (2,5-Bis(trifluoromethyl)-4-ethylbenzamide) Related Products

- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)

- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)

- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)

- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)

- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)

- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)